6-Nitro-1,6-dihydrobenzimidazol-2-one
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Overview
Description
5-Nitro-2-benzimidazolinone: is a heterocyclic compound with the molecular formula C7H5N3O3 and a molecular weight of 179.13 g/mol . It is characterized by a yellow to brown powder appearance and is insoluble in water . This compound is primarily used as an intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-benzimidazolinone typically involves the nitration of benzimidazolinone. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration at the 5-position of the benzimidazolinone ring .
Industrial Production Methods: In industrial settings, the production of 5-Nitro-2-benzimidazolinone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity . The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-benzimidazolinone undergoes various chemical reactions, including:
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium carbonate are used under appropriate conditions to facilitate the substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: 5-Nitro-2-benzimidazolinone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, 5-Nitro-2-benzimidazolinone is studied for its potential antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents .
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Nitro-2-benzimidazolinone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The exact molecular pathways and targets are still under investigation, but the compound’s ability to generate reactive species is a key factor in its biological activity .
Comparison with Similar Compounds
- 5-Nitrobenzimidazole
- 2-Nitrobenzimidazole
- 4-Nitrobenzimidazole
Comparison: 5-Nitro-2-benzimidazolinone is unique due to its specific substitution pattern and the presence of the benzimidazolinone ring. This structural feature imparts distinct chemical and biological properties compared to other nitrobenzimidazole derivatives .
Properties
Molecular Formula |
C7H5N3O3 |
---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
6-nitro-1,6-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H5N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-4H,(H,9,11) |
InChI Key |
QHYPAJDMPDPMBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)NC2=CC1[N+](=O)[O-] |
Origin of Product |
United States |
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